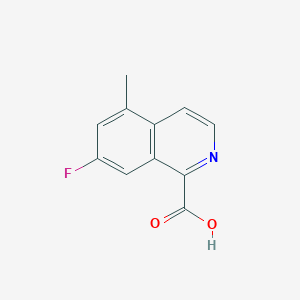

7-Fluoro-5-methylisoquinoline-1-carboxylic acid

CAS No.:

Cat. No.: VC17696481

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8FNO2 |

|---|---|

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 7-fluoro-5-methylisoquinoline-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H8FNO2/c1-6-4-7(12)5-9-8(6)2-3-13-10(9)11(14)15/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | SRHKAIAYFACDAG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=C1C=CN=C2C(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The core structure of 7-fluoro-5-methylisoquinoline-1-carboxylic acid consists of a bicyclic aromatic system fused with a pyridine-like ring. Key substituents include:

-

Fluorine at the 7-position, which enhances electronegativity and influences intermolecular interactions.

-

Methyl group at the 5-position, contributing to steric effects and hydrophobic interactions.

-

Carboxylic acid at the 1-position, enabling hydrogen bonding and salt formation.

The SMILES notation precisely defines its atomic connectivity .

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.18 g/mol |

| CAS Number | 2060024-25-9 |

| Density | Not Available |

| Boiling/Melting Points | Not Available |

The absence of reported density and thermal stability data highlights the need for further experimental characterization .

Synthesis and Reactivity

Functional Group Reactivity

-

Carboxylic Acid: Participates in esterification, amidation, and salt formation.

-

Fluorine: Enhances metabolic stability and modulates electronic effects.

-

Methyl Group: Influences solubility and steric hindrance in reactions.

Applications in Material Science

Coordination Chemistry

The carboxylic acid group enables chelation with metal ions, making the compound a candidate for designing metal-organic frameworks (MOFs) or catalysts.

Optoelectronic Materials

Fluorinated aromatic systems are used in organic light-emitting diodes (OLEDs) due to their electron-withdrawing properties. The methyl group may tune emission spectra by altering conjugation lengths .

Comparative Analysis with Analogues

Challenges and Future Directions

Synthetic Optimization

Developing scalable routes with higher yields and milder conditions remains a priority. Catalytic asymmetric synthesis could enable access to enantiomerically pure forms.

Biological Screening

In vitro and in vivo studies are needed to validate hypothesized antimicrobial and anticancer activities. Structure-activity relationship (SAR) studies could guide further derivatization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume